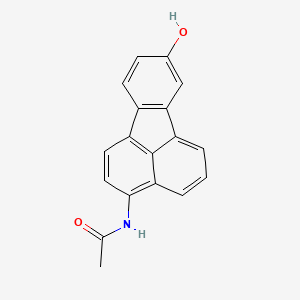methyl}benzoic acid CAS No. 144344-59-2](/img/structure/B12560650.png)
4-{[(E)-Phenyldiazenyl](2-phenylhydrazinylidene)methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-Phenyldiazenylmethyl}benzoic acid is a complex organic compound with the molecular formula C20H16N4O2. This compound is known for its unique structure, which includes a phenyldiazenyl group and a phenylhydrazinylidene group attached to a benzoic acid moiety . It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-Phenyldiazenylmethyl}benzoic acid typically involves the reaction of 4-formylbenzoic acid with phenylhydrazine and phenyldiazonium salts. The reaction is carried out under acidic conditions to facilitate the formation of the hydrazone and diazenyl linkages . The general reaction scheme is as follows:
Formation of Hydrazone: 4-formylbenzoic acid reacts with phenylhydrazine in the presence of an acid catalyst to form the hydrazone intermediate.
Diazenylation: The hydrazone intermediate is then reacted with a phenyldiazonium salt to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
4-{(E)-Phenyldiazenylmethyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
4-{(E)-Phenyldiazenylmethyl}benzoic acid is utilized in several scientific research fields:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4-{(E)-Phenyldiazenylmethyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. The diazenyl and hydrazinylidene groups play a crucial role in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile, 4-[(2-phenylhydrazinylidene)methyl]-: Similar structure but with a nitrile group instead of a carboxylic acid group.
4-[(E)-(2-Phenylhydrazinylidene)methyl]benzoic acid: A closely related compound with slight structural variations.
Uniqueness
4-{(E)-Phenyldiazenylmethyl}benzoic acid is unique due to its combination of diazenyl and hydrazinylidene groups, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
144344-59-2 |
|---|---|
Formule moléculaire |
C20H16N4O2 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
4-(N'-anilino-N-phenyliminocarbamimidoyl)benzoic acid |
InChI |
InChI=1S/C20H16N4O2/c25-20(26)16-13-11-15(12-14-16)19(23-21-17-7-3-1-4-8-17)24-22-18-9-5-2-6-10-18/h1-14,21H,(H,25,26) |
Clé InChI |
ZXWJGTUVSGUXLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)C(=O)O)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)
![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)
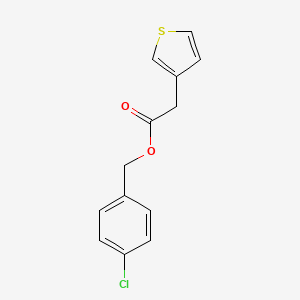
![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)

![Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-](/img/structure/B12560590.png)
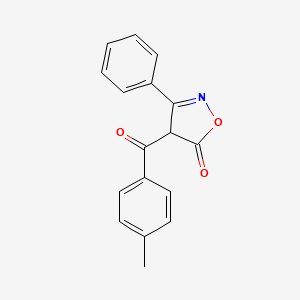
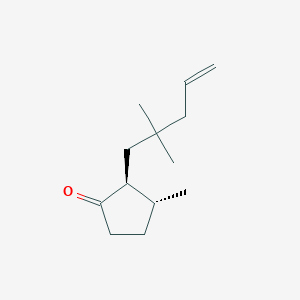
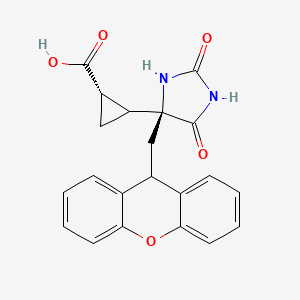
![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)
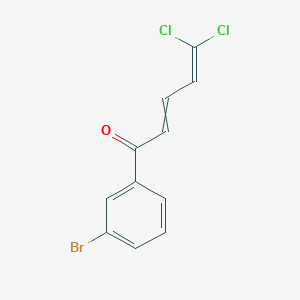
![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)
